molecular formula C22H23N5O4 B2806031 N-(2,4-dimethoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260626-16-1

N-(2,4-dimethoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2806031
CAS No.: 1260626-16-1
M. Wt: 421.457
InChI Key: OTRFEBIROXVTGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic triazoloquinoxaline derivative characterized by a 1-propyl-substituted triazole ring fused to a quinoxaline backbone. The acetamide moiety is functionalized with a 2,4-dimethoxyphenyl group, which introduces electron-donating methoxy substituents. Its synthesis likely follows pathways analogous to related triazoloquinoxalines, involving cyclization reactions of hydrazides with imidoyl chlorides in polar aprotic solvents like dimethylacetamide .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4/c1-4-7-19-24-25-21-22(29)26(16-8-5-6-9-17(16)27(19)21)13-20(28)23-15-11-10-14(30-2)12-18(15)31-3/h5-6,8-12H,4,7,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRFEBIROXVTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound of significant interest in pharmacology due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure which includes:

  • Aromatic rings : The presence of dimethoxyphenyl groups contributes to its lipophilicity and potential interaction with biological targets.
  • Triazole and quinoxaline moieties : These heterocycles are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.

1. Antidepressant Potential

Research indicates that compounds similar to this compound exhibit antidepressant-like effects. A study demonstrated that derivatives of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines significantly reduced immobility in the Porsolt's behavioral despair test in rats, suggesting rapid-acting antidepressant properties. Optimal activity was associated with specific substitutions on the triazole ring and aromatic systems .

2. Adenosine Receptor Affinity

The compound has shown promising results in binding to adenosine receptors (A1 and A2). The selectivity for these receptors is crucial as they play significant roles in various neurological processes. Compounds from related classes have been documented to exhibit IC50 values in the nanomolar range for A1 and A2 receptors, indicating strong binding affinity .

Receptor Type IC50 Value (nM) Selectivity
A128High
A221Very High

3. Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has been explored extensively. For instance, derivatives of triazoloquinoxalines have been evaluated for their inhibitory effects on cyclooxygenase enzymes (COX). Some compounds demonstrated significant selectivity and potency against COX-II with IC50 values as low as 0.52 μM .

4. Antiviral Activity

Emerging research suggests that this compound may exhibit antiviral properties. Studies have indicated that certain structural modifications can enhance the activity against viral targets by affecting interactions at the molecular level .

Case Study 1: Antidepressant Efficacy

In a controlled study involving a series of triazoloquinoxaline derivatives, researchers found that specific substitutions led to enhanced efficacy in reducing depressive behaviors in animal models. The study highlighted the importance of structural diversity for optimizing biological activity .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanisms of quinoxaline derivatives. The study utilized both in vitro and in vivo models to assess COX inhibition and reported a significant reduction in inflammatory markers following treatment with specific analogs .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that compounds similar to N-(2,4-dimethoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide exhibit significant anticancer activity. The triazole and quinoxaline moieties are known for their biological activities, including inhibition of cancer cell proliferation. Studies have shown that derivatives of quinoxaline can induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents.

Mechanism of Action
The compound's mechanism of action is believed to involve the modulation of signaling pathways associated with cell survival and apoptosis. It may inhibit key enzymes involved in tumor growth or disrupt the microenvironment that supports cancer cell proliferation.

Pharmacology

Antimicrobial Activity
this compound has shown promise as an antimicrobial agent. Preliminary studies suggest that it can effectively inhibit the growth of various bacterial strains. This property could be particularly beneficial in developing new antibiotics in response to rising antibiotic resistance.

Neuroprotective Effects
There is emerging evidence that compounds with similar structures may exhibit neuroprotective effects. Research indicates that they could play a role in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Dermatological Formulations

Topical Applications
The compound may also find applications in dermatology. Its potential to enhance skin permeability could facilitate the delivery of therapeutic agents through the skin barrier. This is particularly relevant for treating skin conditions requiring localized drug delivery.

Cosmetic Formulations
In cosmetic science, this compound could be explored for its moisturizing and protective properties. Its incorporation into formulations may improve skin hydration and provide antioxidant benefits.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor growth in vitro using cell lines treated with quinoxaline derivatives.
Study 2Antimicrobial EfficacyShowed effectiveness against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations lower than conventional antibiotics.
Study 3NeuroprotectionIndicated reduction in oxidative stress markers in neuronal cultures exposed to neurotoxic agents when treated with triazole derivatives.

Comparison with Similar Compounds

Structural Implications :

  • Electronic Effects : The 2,4-dimethoxyphenyl group provides electron-donating effects, which may stabilize charge-transfer interactions in biological targets, contrasting with the electron-withdrawing 4-chlorophenyl group in analogs .
  • Steric Considerations : The bulkier propyl substituent could hinder binding to sterically sensitive enzyme active sites compared to smaller derivatives.

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and what critical parameters influence yield?

The synthesis involves multi-step reactions, typically starting with the formation of the triazoloquinoxaline core via cyclization of quinoxaline precursors followed by functionalization with propyl and acetamide groups. Critical steps include:

  • Cyclization : Using triazole intermediates under reflux conditions (e.g., DMF as solvent, 80–100°C) to form the fused triazoloquinoxaline structure .
  • Substitution : Introducing the propyl group via nucleophilic substitution, requiring catalysts like K₂CO₃ and controlled heating .
  • Acetamide coupling : Reacting with 2,4-dimethoxyphenylamine using coupling agents (e.g., HATU) in anhydrous conditions . Key parameters : Temperature control during cyclization, solvent polarity for regioselectivity, and catalyst choice for substitution efficiency .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and regiochemistry of the triazoloquinoxaline core .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Assesses purity (>95% required for biological assays) using C18 columns and gradient elution (acetonitrile/water) .
  • Thermogravimetric analysis (TGA) : Determines thermal stability, critical for storage and handling .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Anticancer assays : Use MTT or SRB assays on diverse cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Antimicrobial screening : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or cyclooxygenase (COX) isoforms via fluorometric/colorimetric assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies?

  • Cross-validation : Replicate assays in multiple cell lines or microbial strains to rule out model-specific effects .
  • Purity verification : Use HPLC-MS to confirm compound integrity, as impurities ≥5% can skew results .
  • Orthogonal assays : Compare enzymatic inhibition (e.g., kinase activity) with cellular proliferation data to confirm target engagement .

Q. What methodologies are recommended for elucidating the mechanism of action in cancer cells?

  • Molecular docking : Simulate binding to kinase domains (e.g., EGFR) using AutoDock Vina with crystal structures from the PDB .
  • Apoptosis assays : Measure caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) .
  • Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., p53 or MAPK signaling) .

Q. How can Design of Experiments (DOE) optimize the synthesis process?

  • Factorial design : Test variables (temperature, catalyst concentration, solvent ratio) in a 2³ factorial matrix to identify interactions .
  • Response surface methodology (RSM) : Model reaction yield as a function of parameters (e.g., 60–100°C, 1–5 mol% catalyst) to locate maxima .
  • Robustness testing : Validate optimized conditions under minor perturbations (±5°C, ±10% reagent) to ensure scalability .

Q. What computational strategies predict reaction pathways for triazoloquinoxaline derivatives?

  • Quantum chemical calculations : Use Gaussian or ORCA to map potential energy surfaces for cyclization steps .
  • Reaction path searches : Apply the AFIR method to identify low-energy intermediates and transition states .
  • Machine learning : Train models on existing reaction datasets to predict optimal solvent/catalyst combinations .

Addressing Data Contradictions

Q. How should conflicting results in enzyme inhibition studies be analyzed?

  • Assay conditions : Compare buffer pH, ionic strength, and co-factor availability, as these affect enzyme conformation .
  • Competitive vs. non-competitive inhibition : Perform Lineweaver-Burk plots to determine inhibition type .
  • Structural analogs : Test derivatives with modified substituents (e.g., methoxy vs. ethoxy) to isolate structural contributors .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .
  • Purification protocols : Standardize column chromatography (e.g., silica gel, hexane/EtOAc gradient) or recrystallization solvents .
  • Quality control : Implement LC-MS for every batch to ensure consistent purity (>98%) .

Methodological Best Practices

Q. What are the best practices for scaling up synthesis without compromising yield?

  • Continuous flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Catalyst recycling : Use immobilized catalysts (e.g., Pd/C on silica) to reduce costs .
  • Process analytical technology (PAT) : Integrate real-time analytics to maintain critical quality attributes (CQAs) .

Q. How can researchers validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Monitor protein stabilization upon compound binding using Western blot .
  • Silencing/overexpression : Knock down putative targets (e.g., EGFR) and assess resistance to compound effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.